molecular formula C13H18ClNO2 B13029304 Benzyl(R)-piperidine-2-carboxylatehydrochloride

Benzyl(R)-piperidine-2-carboxylatehydrochloride

Cat. No.: B13029304
M. Wt: 255.74 g/mol
InChI Key: JPLUTHCQQZSANV-UTONKHPSSA-N
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Description

Benzyl(R)-piperidine-2-carboxylate hydrochloride is a chiral piperidine derivative characterized by a benzyl ester group at the 2-position of the piperidine ring and an R-configuration at the stereogenic center. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Piperidine derivatives are widely studied due to their versatility in drug design, particularly in targeting neurological, cardiovascular, and antimicrobial pathways .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

benzyl (2R)-piperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11;/h1-3,6-7,12,14H,4-5,8-10H2;1H/t12-;/m1./s1

InChI Key

JPLUTHCQQZSANV-UTONKHPSSA-N

Isomeric SMILES

C1CCN[C@H](C1)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1CCNC(C1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Esterification Reaction

  • Starting material: (R)-piperidine-2-carboxylic acid
  • Reagents: Benzyl chloride or benzyl alcohol, base (e.g., triethylamine or sodium hydride), solvent (e.g., dichloromethane, ethanol)
  • Conditions: Typically conducted at room temperature to reflux, depending on solvent and reagents
  • Mechanism: Nucleophilic substitution or Fischer esterification where the carboxylic acid group reacts with benzyl chloride or benzyl alcohol to form the benzyl ester

Formation of Hydrochloride Salt

  • Reagents: Concentrated hydrochloric acid or HCl gas
  • Conditions: Addition of HCl in an organic solvent or aqueous medium
  • Purpose: Protonation of the amine nitrogen to form the hydrochloride salt, improving compound crystallinity and handling

Industrial Scale Synthesis

  • Use of continuous flow reactors to enhance reproducibility and yield
  • Optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry
  • Employment of catalysts or phase transfer agents to improve reaction rates and selectivity
  • Implementation of in-line monitoring techniques (e.g., HPLC, LC-MS) to ensure product purity >98%
Step Reagents/Conditions Yield (%) Purity (%) Notes
Esterification (R)-piperidine-2-carboxylic acid, benzyl chloride, triethylamine, dichloromethane, reflux 85-92 >98 Mild conditions preserve stereochemistry
Hydrochloride salt formation HCl in ethanol or dichloromethane, room temperature 90-95 >99 Crystallization improves purity
Industrial continuous flow Optimized solvent system, controlled temperature, automated reagent feed 90-95 >99 Scalable with minimal waste generation
  • The use of enantiomerically pure (R)-piperidine-2-carboxylic acid is essential to maintain the desired configuration.
  • Chiral HPLC or polarimetry is used to verify enantiomeric excess post-synthesis.
  • Avoidance of harsh conditions that may cause racemization, such as strong acids/bases or high temperatures beyond reflux.
  • Reductive amination of benzaldehyde derivatives with (R)-piperidine-2-carboxylic acid methyl ester followed by ester hydrolysis and salt formation.
  • Protecting group strategies to stabilize the amine during esterification, such as Boc-protection, followed by deprotection and salt formation.
  • These methods are more complex and less commonly used industrially due to additional steps and lower atom economy.
  • Avoidance of toxic reagents such as dimethyl sulfate in methylation steps.
  • Use of solvents like dichloromethane requires proper ventilation and waste disposal.
  • Handling of hydrochloric acid demands appropriate personal protective equipment (PPE) and fume hood usage.
Method Starting Material Key Reagents Yield (%) Advantages Disadvantages
Direct esterification (R)-piperidine-2-carboxylic acid Benzyl chloride, base, HCl 85-92 Simple, high stereochemical retention Requires careful control of conditions
Reductive amination + hydrolysis (R)-piperidine-2-carboxylic acid methyl ester, benzaldehyde NaBH3CN, HCl 70-80 Allows functional group modifications Multi-step, lower yield
Continuous flow synthesis Same as direct esterification Automated reagent feed, optimized solvents 90-95 Scalable, reproducible, efficient Requires specialized equipment

The preparation of Benzyl(R)-piperidine-2-carboxylate hydrochloride is well-established, primarily relying on esterification of optically pure (R)-piperidine-2-carboxylic acid with benzyl chloride under controlled conditions, followed by hydrochloride salt formation. Industrial methods favor continuous flow processes for scalability and efficiency. Maintaining stereochemical purity is critical, achieved by starting with enantiomerically pure materials and mild reaction conditions. Alternative routes exist but are less favored due to complexity and lower yields. Proper safety and environmental controls are integral to the preparation process.

Chemical Reactions Analysis

Types of Reactions

Benzyl®-piperidine-2-carboxylatehydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Benzyl piperidine-2-carboxylate hydrochloride and its derivatives, including (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, have varied applications in scientific research, especially in pharmaceuticals and organic synthesis.

Scientific Research Applications

Receptor Ligand Synthesis: Benzyl piperidine-2-carboxylate hydrochloride (BPH) is a starting material for synthesizing receptor ligands, which are molecules that bind to specific receptors in the body and can influence their function. Research has demonstrated BPH's utility in creating ligands for different receptors.

Intermediate in Organic Synthesis: BPH can be employed as an intermediate in organic synthesis, because its chemical structure allows for modifications that introduce functionalities, leading to complex molecules.

Pharmaceutical Applications: Benzyl piperidine-2-carboxylate hydrochloride is studied for its potential effects on enzyme inhibition and receptor binding, which could be relevant in therapeutic applications targeting neurological disorders. Its mechanism of action involves interaction with specific molecular targets, modulating enzyme activity or receptor function, leading to diverse biological effects. (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.

Chiral Synthesis: The "(R)" designation of (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride indicates the molecule has a chiral center, making it potentially useful in asymmetric synthesis. Chiral molecules can interact differently with other chiral molecules, and this compound could be a building block for synthesizing other chiral compounds with desired properties.

Drug Development: The piperidine ring structure, present in (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, is a common scaffold found in many biologically active molecules, so this compound could be a starting material for developing new drugs by modifying the functional groups attached to the piperidine ring.

Metal Catalysis: The amine group in (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride could potentially allow it to act as a ligand for metal catalysts, and research can explore its ability to bind to specific metals and influence their catalytic activity.

Study of Structure-Activity Relationships: Piperidine derivatives are valuable in studying structure-activity relationships (SAR) in drug design . For example, in the study of pyrimidine-4-carboxamides as inhibitors of NAPE-PLD, researchers synthesized and evaluated a library of compounds with variations in the piperidine ring to understand how these structural changes affect inhibitory potency . These studies help optimize the design of more effective inhibitors .

Mechanism of Action

The mechanism of action of Benzyl®-piperidine-2-carboxylatehydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Haloperidol Derivatives (Vasodilatory Activity)

Haloperidol derivatives featuring a piperidine scaffold substituted with benzyl groups, such as N-4-tert-butyl benzyl haloperidol chloride (16c) , demonstrate potent vasodilatory activity. Key differences:

  • Structural Variation : The target compound lacks the haloperidol backbone and tert-butyl group present in 16c.
  • Pharmacological Activity: 16c acts as a calcium channel blocker, inhibiting extracellular Ca²⁺ influx in vascular smooth muscle cells .

Thiopyrimidinones (Antimicrobial Activity)

Compounds like 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (6a,b) from Molecules (2014) exhibit antimicrobial activity. Comparisons:

  • Core Structure: Thiopyrimidinones integrate a pyrimidine ring, unlike the simpler piperidine-carboxylate scaffold.
  • Bioactivity : While 6a,b show Gram-positive bacterial inhibition (e.g., Staphylococcus aureus), the target compound’s biological profile remains underexplored .

Piperidine vs. Piperazine Analogs (Crystal and Interaction Profiles)

A 2021 study compared 8-{1-[3-(cyclopentenyl)benzyl]piperidin-4-yl}-2-methoxyquinoline (I) and its piperazine analog (II):

  • Ring Conformation: Piperidine in I adopts a chair conformation, similar to the target compound.
  • Intermolecular Interactions : Both rely on dispersion forces (H⋯H contacts >65%), but the target compound’s hydrochloride salt may enhance ionic interactions .

High-Similarity Derivatives (CAS 1171080-45-7)

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (similarity score: 0.99) shares structural motifs but differs in:

  • Stereochemistry : The target compound has an R-configuration, whereas this derivative has 2S,5R stereochemistry.
  • Functional Groups: An additional benzyloxyamino group and oxalate counterion alter solubility and reactivity .

Local Anesthetics (Benzamine Hydrochloride)

Benzamine Hydrochloride , a piperidine-based local anesthetic, contrasts with the target compound:

  • Application : Benzamine is used for nerve block anesthesia, whereas the target lacks reported anesthetic properties.
  • Structural Features : Benzamine includes a tetramethylpiperidine core, unlike the carboxylate ester in the target .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • The hydrochloride salt improves aqueous solubility compared to neutral piperidine derivatives (e.g., CAS 87269-87-2, similarity 0.71) .
  • The 2-carboxylate group in the target compound may enhance enzyme binding via coordination, as seen in NADPH-dependent substrates .

Stereochemical Impact

The R-configuration at the piperidine-2-position influences chiral recognition in biological systems, contrasting with S-configured analogs (e.g., CAS 1137664-24-4) .

Biological Activity

Benzyl(R)-piperidine-2-carboxylate hydrochloride is a compound that has garnered attention for its significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Benzyl(R)-piperidine-2-carboxylate hydrochloride is characterized by its piperidine ring structure, which contains a benzyl group and a carboxylate moiety. This unique structure allows for diverse interactions with biological targets.

Property Details
Molecular Formula C13H18ClNO2
Molecular Weight 257.74 g/mol
Solubility Soluble in ethanol and dichloromethane
Chirality Chiral variant (R-enantiomer)

Biological Activity

Research indicates that Benzyl(R)-piperidine-2-carboxylate hydrochloride exhibits various biological activities, particularly in enzyme inhibition and receptor modulation. These activities are crucial for potential therapeutic applications, especially in treating neurological disorders.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on Acetyl-CoA Carboxylase (ACC), an enzyme critical for fatty acid metabolism. The following table summarizes the IC50 values of related compounds against ACC:

Compound IC50 (nM) Remarks
Benzyl(R)-piperidine-2-carboxylate hydrochlorideTBDPotential inhibitor; further studies needed
Compound 7a189Most potent against ACC1
Compound 7b940Moderate activity against ACC2

Receptor Modulation

The compound also functions as a ligand for various receptors, influencing their activity. Its interactions with neurotransmitter receptors suggest potential applications in treating conditions such as depression and anxiety. Research indicates that it can modulate receptor functions, leading to significant biological effects.

The mechanisms by which Benzyl(R)-piperidine-2-carboxylate hydrochloride exerts its biological effects involve:

  • Enzyme Interaction : Binding to active sites of enzymes, altering their catalytic activity.
  • Receptor Binding : Modulating the conformational states of receptors, which affects downstream signaling pathways.

Case Studies

  • Study on ACC Inhibition : A recent study evaluated several piperidine derivatives, including Benzyl(R)-piperidine-2-carboxylate hydrochloride, for their ability to inhibit ACC. The results indicated promising activity with further optimization required to enhance potency and selectivity .
  • Neuropharmacological Assessment : In a neuropharmacological evaluation, the compound was tested for its effects on neurotransmitter systems. Initial findings suggest that it may enhance dopaminergic signaling, which could be beneficial in treating certain psychiatric disorders .

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